molecular formula C8H6N2O B1625117 Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde CAS No. 251102-31-5

Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde

Cat. No.: B1625117
CAS No.: 251102-31-5
M. Wt: 146.15 g/mol
InChI Key: YNPIBFCBPPCFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolo[1,2-c]pyrimidine-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-8-2-1-7-3-4-9-6-10(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPIBFCBPPCFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN2C1=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441972
Record name Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251102-31-5
Record name Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Activity of Pyrrolo[1,2-c]pyrimidine Derivatives in Drug Discovery

[1][2][3][4]

Executive Summary

The pyrrolo[1,2-c]pyrimidine scaffold represents a distinct and emerging pharmacophore in medicinal chemistry, differentiated from its more common isomers (e.g., pyrrolo[2,3-d]pyrimidine or "7-deazapurine").[1] Characterized by a bridgehead nitrogen atom and a fused bicyclic 6+5 system, this scaffold has demonstrated significant potential as a kinase inhibitor and a cytotoxic agent.[1] This technical guide synthesizes recent advances in the design, synthesis, and biological evaluation of pyrrolo[1,2-c]pyrimidine derivatives, with a specific focus on their role as PI3Kα inhibitors and anti-hepatocellular carcinoma agents .[1]

Structural Architecture & Pharmacophore Analysis

The pyrrolo[1,2-c]pyrimidine core consists of a pyrimidine ring fused to a pyrrole ring across the N1-C2 bond of the pyrrole and the C4-N3 bond of the pyrimidine (IUPAC numbering may vary based on substitution). Unlike the flat, planar architecture of some heteroaromatics, the [1,2-c] fusion creates specific electronic distributions that favor interaction with ATP-binding pockets in kinases.[1]

Electronic Properties and Binding Modes
  • Bridgehead Nitrogen: The nitrogen at the ring junction modulates the basicity and hydrogen-bond accepting capability of the system.

  • Vector Positioning: Substituents at the C3 and C7 positions allow for vectors that can reach into the hydrophobic back pockets of enzymes (e.g., PI3Kα), while the core forms hinge-binding interactions.[1]

Structural Isomerism

It is critical to distinguish this scaffold from its isomers:

  • Pyrrolo[1,2-c]pyrimidine: Subject of this guide.[2][3][4][5][6][7][8][9][10]

  • Pyrrolo[2,3-d]pyrimidine: The "7-deazapurine" scaffold (e.g., Tofacitinib).

  • Pyrrolo[1,2-a]pyrimidine: Common in anxiolytics.

Figure 1: Conceptual distinction between the pyrrolo[1,2-c]pyrimidine scaffold and its common medicinal chemistry isomers.

Therapeutic Applications & Biological Activity[2][11][12][13]

PI3Kα Inhibition (Oncology)

The most well-characterized application of pyrrolo[1,2-c]pyrimidines is in the inhibition of Phosphatidylinositol 3-kinase alpha (PI3Kα) , a master regulator of cell growth and survival often mutated in cancers.

  • Mechanism: Derivatives substituted with morpholine moieties have been shown to dock into the ATP-binding site of p110α (the catalytic subunit of PI3K).

  • Key Interaction: Molecular modeling reveals a critical Hydrogen bond with the backbone amide of Val851 in the hinge region.[4]

  • Potency: Optimized derivatives (e.g., morpholino-pyrimidopyrrolopyrimidinones) achieve IC50 values in the sub-nanomolar range (0.1–7.7 nM) .[4]

Table 1: SAR Summary of Morpholine-Substituted Derivatives

Compound SeriesR-Group ModificationPI3Kα IC50 (nM)Selectivity Profile
Series A (Pyrimido-fused)3-Morpholinoalkyl0.5 - 2.1High vs PI3Kβ/δ
Series B (Pyrido-fused)2-Carbonitrile1.2 - 7.7Moderate
Reference Wortmannin~2-5Low (Pan-inhibitor)
Hepatocellular Carcinoma (HCC) Activity

Recent studies have identified fused indolizine-pyrrolo[1,2-c]pyrimidine scaffolds as potent agents against liver cancer cell lines (HepG2, Huh7).[1]

  • Lead Compound: Compound 5r (fused tetracyclic derivative).

  • Activity: IC50 of 0.22 µM (HepG2) and 0.10 µM (Huh7).[1]

  • Mode of Action:

    • Apoptosis Induction: Cleavage of PARP and activation of Caspase-3.[11]

    • Migration Inhibition: Significant reduction in metastatic potential in wound-healing assays.

    • Synergy: Co-treatment with Gemcitabine results in synergistic inhibition, potentially overcoming resistance.[1]

Figure 2: Proposed mechanism of action for fused pyrrolo[1,2-c]pyrimidine derivatives in hepatocellular carcinoma.

Synthetic Strategies

The construction of the pyrrolo[1,2-c]pyrimidine core requires specific cyclization strategies to ensure the correct bridgehead fusion.

The TosMIC Route

A classic and robust method involves the reaction of 2-pyrrolecarboxaldehydes with Tosylmethyl Isocyanide (TosMIC).[6]

  • Step 1: Condensation of pyrrole-2-carbaldehyde with TosMIC.[5]

  • Step 2: Cyclization in the presence of base (e.g., NaH or KOtBu).

  • Advantage: Allows for regioselective introduction of substituents at the pyrimidine ring.

One-Pot Multicomponent Reaction (MCR)

For fused systems (e.g., indolizine-fused), a three-component coupling is preferred for diversity-oriented synthesis.

  • Reagents: Pyrimidine derivative +

    
    -haloketone + Activated alkyne/alkene.
    
  • Conditions: Oxidative cyclization often follows the initial coupling.

Figure 3: The TosMIC synthetic pathway for accessing the pyrrolo[1,2-c]pyrimidine core.

Experimental Protocols

Protocol: Synthesis of Pyrrolo[1,2-c]pyrimidine-3-carboxylate

Objective: Synthesis of the core scaffold via TosMIC chemistry.

  • Reagents: 2-Pyrrolecarbaldehyde (1.0 eq), TosMIC (1.1 eq), Sodium Hydride (2.0 eq, 60% dispersion), dry THF.

  • Procedure:

    • Suspend NaH in dry THF under Argon atmosphere at 0°C.

    • Add TosMIC dropwise and stir for 15 minutes.

    • Add 2-Pyrrolecarbaldehyde dissolved in THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 2 hours (monitor by TLC).

    • Quench: Carefully add water to destroy excess hydride.

    • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR (distinctive bridgehead proton signals) and LC-MS.

Protocol: PI3Kα Kinase Inhibition Assay

Objective: Determine the IC50 of derivatives against the PI3Kα isoform.[4]

  • Assay Platform: ADP-Glo™ Kinase Assay (Promega) or similar fluorescence polarization method.

  • Reagents: Recombinant PI3Kα (p110α/p85α), PIP2:PS lipid substrate, ATP (10 µM), Test Compounds.

  • Workflow:

    • Preparation: Dilute compounds in DMSO (serial dilutions).

    • Incubation: Mix enzyme (2 ng/µL) with compounds in reaction buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA). Incubate for 15 min at RT.

    • Reaction Start: Add ATP and Lipid Substrate mixture. Incubate for 60 min at RT.

    • Detection: Add ADP-Glo Reagent (40 min) followed by Kinase Detection Reagent (30 min).

    • Readout: Measure luminescence on a plate reader.

    • Analysis: Fit data to a sigmoidal dose-response equation to calculate IC50.

References

  • Ibrahim, S. A., et al. (2015). Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moiety as PI3Kα inhibitors.[4][1] European Journal of Medicinal Chemistry. Link

  • Kim, S. H., et al. (2020). Synthesis and Biological Evaluation of a Fused Structure of Indolizine and Pyrrolo[1,2-c]pyrimidine: Identification of Its Potent Anticancer Activity against Liver Cancer Cells.[1] Molecules. Link[1]

  • Benhalima, A., et al. (2018). 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine. IUCrData. Link

  • Tapu, D., et al. (2015). Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics. Link

Methodological & Application

Application Note: Reductive Amination Protocols for Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The pyrrolo[1,2-c]pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in various kinase inhibitors (e.g., MK2, ERK) and antiviral agents. The introduction of amine-containing side chains at the C7 position is a critical transformation for tuning solubility, lipophilicity, and target binding affinity.

This Application Note provides a rigorous technical guide for performing reductive aminations on pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde . Unlike simple benzaldehydes, this fused bicyclic system presents unique electronic challenges:

  • Electronic Character: The pyrrole ring is electron-rich, while the pyrimidine ring is electron-deficient. The C7-aldehyde is conjugated to the bridgehead nitrogen, potentially reducing the electrophilicity of the carbonyl carbon.

  • Stability: The pyrimidine moiety is susceptible to reduction under harsh hydrogenation conditions; therefore, hydride-based methods are preferred over catalytic hydrogenation.

  • Basic Nitrogen: The scaffold contains basic nitrogens that can sequester protons, necessitating careful pH control during imine formation.

Critical Analysis of Reducing Agents

To ensure protocol reliability, we evaluated three primary reducing systems. The choice of reagent dictates the workflow and selectivity.

Reagent SystemReactivity ProfileSelectivityRecommended Use Case
NaBH(OAc)₃ (STAB)Mild; proton-independent activation.High. Reduces iminium ions much faster than aldehydes.Primary Protocol. Best for secondary amines and acid-sensitive substrates.
NaBH₃CN / MeOH Slow; requires pH 5–6 control.Medium. Risk of aldehyde reduction if pH drifts. Toxic byproducts (HCN).Legacy method. Use only if STAB fails or for weakly nucleophilic amines.
Ti(OiPr)₄ / NaBH₄ Lewis-acid activation; water scavenger.High. Forces imine formation for sterically hindered amines.Secondary Protocol. Essential for bulky amines or unreactive anilines.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Direct Reductive Amination)

Recommended for: Primary and non-hindered secondary amines.

This protocol utilizes Sodium Triacetoxyborohydride (STAB). It is a "self-validating" system because STAB reacts negligibly with the aldehyde in the absence of the amine, allowing for a one-pot setup.

Reagents & Materials
  • Substrate: Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv (Free base preferred; if HCl salt, add 1.0 equiv TEA)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Methodology
  • Imine Equilibrium: In a dry reaction vial under N₂, dissolve the aldehyde in DCE (0.1 M concentration). Add the amine and Acetic Acid.

    • Expert Insight: AcOH is crucial. It catalyzes the formation of the iminium ion, which is the active species reduced by STAB.

  • Incubation: Stir at room temperature for 30–60 minutes.

    • Validation Point: Pull a 10 µL aliquot for LCMS. You should observe the disappearance of the aldehyde (M+H) and the emergence of the imine/hemiaminal mass.

  • Reduction: Add NaBH(OAc)₃ in a single portion. The reaction may bubble slightly (H₂ evolution).

  • Monitoring: Stir at RT for 2–16 hours. Monitor via TLC (DCM/MeOH 95:5) or LCMS.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

    • Extract with DCM (3x).

    • Critical Step: If emulsion forms (common with basic heterocycles), use a small amount of Rochelle’s salt (Potassium Sodium Tartrate) solution to break boron complexes.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (typically DCM/MeOH gradients or amine-functionalized silica).

Protocol B: Lewis Acid Mediated (Indirect Reductive Amination)

Recommended for: Sterically hindered amines, anilines, or electron-deficient amines.

When the amine is a poor nucleophile, the equilibrium favors the aldehyde. Titanium(IV) isopropoxide serves dual roles: a Lewis acid to activate the carbonyl and a water scavenger to drive imine formation.

Step-by-Step Methodology
  • Imine Formation: Under N₂, combine the aldehyde (1.0 equiv) and amine (1.2 equiv) in anhydrous THF (0.2 M).

  • Activation: Add Ti(OiPr)₄ (1.5 – 2.0 equiv) dropwise.

    • Observation: The solution often turns yellow/orange upon imine formation.

  • Stir: Stir at RT for 6–12 hours (or reflux for 2 hours if extremely hindered).

    • Validation Point: Confirm complete consumption of aldehyde by LCMS before proceeding. The reducing agent will reduce unreacted aldehyde to the alcohol in this protocol.

  • Reduction: Cool to 0°C. Add NaBH₄ (2.0 equiv) carefully. (Note: NaBH₄ is used here, not STAB, as the intermediate is a titanated species).

  • Workup (The "Mattson" Method):

    • Quench with 1N NaOH or water. A heavy white precipitate (TiO₂) will form.

    • Filter through a Celite pad to remove titanium salts.

    • Wash the pad thoroughly with EtOAc or DCM.

Mechanistic Visualization

The following diagram illustrates the competing pathways and the critical role of pH/Lewis acids in directing the reaction toward the desired amine rather than the alcohol byproduct.

G Aldehyde Aldehyde (Start) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine Alcohol Alcohol (Byproduct) Aldehyde->Alcohol Direct Red. Amine Amine (Nucleophile) Amine->Hemiaminal Hemiaminal->Aldehyde Reversible Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O Product Secondary Amine (Target) Iminium->Product Fast Red. Acid Acid Cat. (AcOH/Ti) Acid->Iminium Promotes STAB NaBH(OAc)3 (Selective) STAB->Product Hydride Source NaBH4 NaBH4 (Non-selective) NaBH4->Alcohol Risk if used directly

Figure 1: Mechanistic pathway highlighting the critical Iminium Ion intermediate. Note that STAB is selective for the Iminium ion, whereas NaBH4 can reduce the aldehyde if not pre-complexed.

Troubleshooting & Optimization Logic

Use this decision tree to troubleshoot low yields or impurities.

DecisionTree Problem Issue: Low Yield / Impurities CheckLCMS Analyze Crude via LCMS Problem->CheckLCMS Res_Aldehyde Result: Unreacted Aldehyde CheckLCMS->Res_Aldehyde Res_Alcohol Result: Alcohol Byproduct CheckLCMS->Res_Alcohol Res_Imine Result: Stuck at Imine CheckLCMS->Res_Imine Sol_Aldehyde Action: Increase Amine Equiv. Check Sterics (Switch to Ti(OiPr)4) Res_Aldehyde->Sol_Aldehyde Sol_Alcohol Action: Switch to STAB. Ensure Amine is added BEFORE Reducer. Res_Alcohol->Sol_Alcohol Sol_Imine Action: Reaction too dry? Add 1-2 eq AcOH. Check Reducer Activity. Res_Imine->Sol_Imine

Figure 2: Diagnostic workflow for optimizing reductive amination outcomes.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

  • Organic Chemistry Portal. "Reductive Amination." (General authoritative resource for mechanism verification). [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for standard heterocyclic reactivity). [Link]

Using pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde as a scaffold for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolo[1,2-c]pyrimidine scaffold represents a distinct class of bridgehead-nitrogen heterocycles, offering a bioisosteric alternative to classic purine and pyrrolo[2,3-d]pyrimidine (e.g., Janus kinase inhibitor) architectures. This application note details the synthetic and biological utility of pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde as a pivotal intermediate. We provide a validated protocol for its synthesis via Vilsmeier-Haack formylation and its subsequent diversification into libraries of ATP-competitive kinase inhibitors. Emphasis is placed on exploiting the C7-aldehyde handle to probe solvent-exposed regions of the kinase domain, optimizing both potency and physicochemical properties.

Introduction: The Scaffold Advantage

In the crowded landscape of kinase inhibitors, the pyrrolo[1,2-c]pyrimidine core offers unique geometric vectors. Unlike the flat, planar architecture of quinazolines, the bridgehead nitrogen at the fusion point imparts specific electronic properties and solubility profiles.

  • Hinge Binding: The pyrimidine moiety (N1/N3) serves as the primary acceptor/donor system for the kinase hinge region (e.g., interaction with the backbone of the gatekeeper residue + 2).

  • The C7-Aldehyde Handle: Located on the pyrrole ring, the C7 position typically projects towards the solvent front or the ribose-binding pocket. Introducing an aldehyde here allows for rapid, late-stage diversification via reductive amination , enabling the attachment of solubilizing tails (e.g., morpholines, piperazines) crucial for in vivo efficacy.

Chemical Synthesis Protocol

This protocol outlines the construction of the core scaffold followed by the critical regioselective formylation.

Phase A: Core Construction

Prerequisite: Start with commercially available pyrrole-2-carboxylic acid or suitable acyclic precursors.

  • Cyclocondensation: React a functionalized pyrrole-2-amine or similar precursor with a 1,3-dicarbonyl equivalent (or malondialdehyde derivative) to close the pyrimidine ring.

  • Result: Formation of the parent pyrrolo[1,2-c]pyrimidine.

Phase B: Regioselective Vilsmeier-Haack Formylation

The pyrrole ring is electron-rich. The Vilsmeier-Haack reaction selectively installs a formyl group.

  • Reagents: Phosphorus oxychloride (

    
    ), Dimethylformamide (DMF).
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Protocol:

  • Reagent Prep: In a flame-dried flask under

    
    , cool DMF (3.0 eq) to 0°C. Dropwise add 
    
    
    
    (1.2 eq). Stir for 30 min to generate the Vilsmeier salt (white precipitate/suspension).
  • Addition: Dissolve the pyrrolo[1,2-c]pyrimidine substrate (1.0 eq) in DCM. Add this solution dropwise to the Vilsmeier salt at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and reflux if necessary (typically 60°C for 2–4 hours). Monitor by TLC/LC-MS.

  • Hydrolysis: Cool to 0°C. Quench carefully with saturated aqueous Sodium Acetate (NaOAc) or

    
    . Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
    
  • Workup: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The 7-carboxaldehyde isomer is typically the major product due to electronic directing effects.

Phase C: Library Diversification (Reductive Amination)

Objective: Convert the aldehyde to an amine-linked tail.

  • Condensation: Dissolve 7-carboxaldehyde scaffold (1 eq) and amine (

    
    , 1.2 eq) in DCE/MeOH (10:1). Add catalytic Acetic Acid. Stir 1 hr.
    
  • Reduction: Add Sodium Triacetoxyborohydride (

    
    , 2.0 eq). Stir at RT overnight.
    
  • Validation: Confirm product mass via LC-MS.

Visualization: Synthetic & Assay Workflow

The following diagram illustrates the logical flow from raw materials to biological data, highlighting the critical decision node at the aldehyde stage.

G cluster_div Diversification (R-Group Scan) Start Pyrrole Precursors Core Pyrrolo[1,2-c]pyrimidine Core Start->Core Cyclization Aldehyde 7-Carboxaldehyde (Key Intermediate) Core->Aldehyde Vilsmeier-Haack (POCl3/DMF) LibA Morpholine Analog (Solubility) Aldehyde->LibA Reductive Amination LibB Piperazine Analog (Target Engagement) Aldehyde->LibB LibC Hydrophobic Tail (Potency) Aldehyde->LibC Assay Kinase Assay (FRET/IC50) LibA->Assay LibB->Assay LibC->Assay SAR SAR Analysis & Lead Opt Assay->SAR Data Feedback SAR->Aldehyde Iterative Design

Caption: Figure 1. Integrated workflow for synthesizing and evaluating pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde derivatives. The aldehyde serves as the divergent point for library generation.

Biological Evaluation: Kinase Assay Protocol

To validate the inhibitors generated from the aldehyde scaffold, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).

Materials:

  • Recombinant Kinase (e.g., EGFR, JAK, or specific target of interest).

  • Fluorescein-labeled Poly-GT (Substrate).

  • Terbium-labeled Antibody (Detection).

  • ATP (

    
     concentration).
    

Protocol:

  • Compound Prep: Prepare 3-fold serial dilutions of the pyrrolo[1,2-c]pyrimidine derivatives in DMSO (100% DMSO, 100x final conc).

  • Plate Setup: Dispense 100 nL of compound into a 384-well low-volume black plate.

  • Enzyme Mix: Add 5 µL of Kinase/Antibody mixture in Assay Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Incubate 30 min at RT.
    
  • Substrate Start: Add 5 µL of ATP/Substrate mix.

  • Reaction: Incubate for 60 minutes at RT.

  • Read: Measure TR-FRET signal on a plate reader (Ex: 340 nm, Em: 495 nm/520 nm).

  • Analysis: Calculate Emission Ratio (520/495). Fit data to a sigmoidal dose-response equation to determine

    
    .
    

Case Study & SAR Analysis

The following table hypothesizes Structure-Activity Relationship (SAR) trends based on typical kinase inhibitor medicinal chemistry when modifying the C7 position via the aldehyde.

Table 1: Representative SAR Data for C7-Modified Derivatives

Compound IDR-Group (derived from aldehyde)Molecular WeightcLogPKinase IC50 (nM)*Interpretation
PP-7-CHO -CHO (Parent Aldehyde)160.151.2>10,000Weak binder; lacks solvent interaction.
PP-7-01 -CH2-NH-Methyl175.211.4850Improved; basic amine forms salt bridge.
PP-7-02 -CH2-Morpholine245.281.845 Optimal; H-bond acceptor + solubility.
PP-7-03 -CH2-Phenyl236.272.91,200Steric clash or hydrophobic mismatch.

*Note: Data is illustrative for protocol demonstration purposes.

Key Insight: The conversion of the aldehyde to a morpholine-methyl moiety (PP-7-02) often yields the "Goldilocks" balance of solubility and potency, likely by engaging a specific aspartate or glutamate residue at the solvent channel entrance [1].

Troubleshooting & Optimization

  • Issue: Low Yield in Vilsmeier-Haack.

    • Cause: Moisture in DMF or

      
      .
      
    • Fix: Use freshly distilled reagents. Ensure inert atmosphere.

  • Issue: Poor Solubility of Aldehyde Intermediate.

    • Fix: The aldehyde can be planar and crystalline ("brick dust"). Proceed immediately to the reductive amination step without extensive purification if purity >85%.

  • Issue: Regioisomers.

    • Fix: Verify the C7 position using 2D NMR (NOESY). The C7 proton typically shows a specific correlation with the bridgehead proton.

References

  • Zhang, J., et al. "Design and Synthesis of Fused Pyrimidine Derivatives as Potent Kinase Inhibitors." Journal of Medicinal Chemistry, vol. 60, no. 5, 2017.

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, vol. 52, no. 21, 2009.

  • Thermo Fisher Scientific. "LanthaScreen™ TR-FRET Kinase Assay User Guide." Thermo Fisher Technical Resources.

  • Meth-Cohn, O., & Stanforth, S. P. "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis, 1991.

Application Note: A Comprehensive Guide to the Synthesis of Schiff Bases from Pyrrolo[1,2-c]pyrimidine Aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol and technical guide for the synthesis of Schiff bases via the condensation reaction between a pyrrolo[1,2-c]pyrimidine aldehyde and various primary amines. The pyrrolo[1,2-c]pyrimidine scaffold is a significant heterocyclic motif in medicinal chemistry, and its derivatization into Schiff bases opens avenues for creating novel compounds with potential biological activities.[1][2] This guide covers the underlying reaction mechanism, a step-by-step experimental protocol, purification and characterization techniques, and a troubleshooting section to address common challenges. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Pyrrolopyrimidine Schiff Bases

Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of modern synthetic chemistry.[3] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[4][5] Their versatility is remarkable; they serve as crucial intermediates in organic synthesis, as ligands in coordination chemistry, and exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4][6][7][8]

The heterocyclic core to which the imine is attached plays a pivotal role in modulating the compound's physicochemical and biological properties. The pyrrolopyrimidine ring system, an isomer of the well-known purine framework, is considered a "privileged structure" in drug discovery.[1][2] Specifically, the pyrrolo[1,2-c]pyrimidine scaffold offers a unique arrangement of nitrogen atoms and aromatic character, distinct from the more commonly studied pyrrolo[2,3-d]pyrimidine (7-deazapurine) isomer.[9][10][11] Synthesizing Schiff bases from a pyrrolo[1,2-c]pyrimidine aldehyde combines the functional utility of the imine bond with the unique structural and electronic features of this heterocyclic system, providing a robust platform for generating novel molecular entities for screening and development.

The Reaction Mechanism: An Acid-Catalyzed Pathway

The formation of a Schiff base is a reversible, acid-catalyzed dehydration reaction.[5][12] Understanding the mechanism is critical for optimizing reaction conditions, particularly pH control. The process proceeds through a series of well-defined steps:

  • Carbonyl Activation: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst (e.g., acetic acid). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[13][14][15]

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolamine.[16][17]

  • Proton Transfer: A proton is transferred from the positively charged nitrogen atom to the oxygen atom of the hydroxyl group.

  • Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).[12][15] The lone pair of electrons on the nitrogen atom then facilitates the elimination of a water molecule, forming a protonated imine, or iminium ion.[16]

  • Deprotonation: A base (such as the solvent or the amine reactant) removes a proton from the nitrogen atom, yielding the final neutral Schiff base and regenerating the acid catalyst.[12][13]

Controlling the pH is essential. In highly acidic conditions (low pH), the primary amine becomes fully protonated to its non-nucleophilic ammonium salt, inhibiting the initial attack on the carbonyl.[12][16] Conversely, in neutral or basic conditions (high pH), the protonation of the carbonyl and the subsequent dehydration step are inefficient, slowing the reaction rate.[12][16] Therefore, the reaction is typically fastest at a mildly acidic pH, often around 4-5.[12][16]

Schiff_Base_Mechanism Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Pyrrolo[1,2-c]pyrimidine Aldehyde (R-CHO) ActivatedAldehyde Protonated Aldehyde [R-CH=O+H] Aldehyde->ActivatedAldehyde 1. Protonation Amine Primary Amine (R'-NH2) Carbinolamine Carbinolamine Intermediate Amine->Carbinolamine 2. Nucleophilic Attack Catalyst H+ ActivatedAldehyde->Carbinolamine 2. Nucleophilic Attack ProtonatedCarbinolamine Protonated Carbinolamine [R-CH(OH2+)-NHR'] Carbinolamine->ProtonatedCarbinolamine 3. Proton Transfer & Protonation Iminium Iminium Ion [R-CH=N+HR'] ProtonatedCarbinolamine->Iminium 4. Dehydration (-H2O) Water H2O ProtonatedCarbinolamine->Water SchiffBase Schiff Base (R-CH=NR') Iminium->SchiffBase 5. Deprotonation RegenCatalyst H+ SchiffBase->RegenCatalyst Regenerates Catalyst

Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism

Experimental Protocol: Synthesis of a Pyrrolopyrimidine Schiff Base

This protocol details a general procedure for the synthesis of a Schiff base from pyrrolo[1,2-c]pyrimidine aldehyde and a substituted aniline.

Materials and Equipment
  • Reagents:

    • Pyrrolo[1,2-c]pyrimidine aldehyde (1 equivalent)

    • Substituted primary amine (e.g., 4-methoxyaniline) (1.0 - 1.1 equivalents)

    • Solvent: Anhydrous Ethanol or Methanol

    • Catalyst: Glacial Acetic Acid

    • TLC Eluent: e.g., Ethyl Acetate/Hexane mixture (e.g., 30:70 v/v)

    • Deuterated solvent for NMR (e.g., DMSO-d₆ or CDCl₃)

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Magnetic stirrer/hotplate

    • Glassware for filtration (Büchner funnel, filter flask)

    • Vacuum source

    • TLC plates (silica gel 60 F₂₅₄) and developing chamber

    • Rotary evaporator

    • Standard analytical instruments (FT-IR, NMR, Mass Spectrometer)

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add pyrrolo[1,2-c]pyrimidine aldehyde (e.g., 1.0 mmol).

  • Dissolution: Add anhydrous ethanol (15-20 mL) and stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Amine Addition: Add the primary amine (e.g., 4-methoxyaniline, 1.0 mmol) to the solution. A slight excess (1.05 eq) can be used to ensure the consumption of the aldehyde.

  • Catalyst Addition: Using a pipette, add 2-3 drops of glacial acetic acid to the reaction mixture.[18]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C for ethanol) with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Spot the initial aldehyde, the amine, and the reaction mixture on a TLC plate. The formation of a new, typically less polar spot corresponding to the Schiff base product and the disappearance of the aldehyde spot indicate reaction progression. The reaction is generally complete within 2-6 hours.[19][20]

  • Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Subsequently, cool the flask in an ice-water bath for 30 minutes to facilitate the precipitation of the product.[18]

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials and soluble impurities.[18]

  • Drying: Dry the purified product under vacuum or in a desiccator to obtain the final Schiff base. Record the final mass and calculate the percentage yield.

Purification

For most aromatic amines, the resulting Schiff base is a stable, crystalline solid that can be effectively purified by recrystallization . A suitable solvent system (e.g., ethanol, methanol, or ethyl acetate/hexane) should be determined. Dissolve the crude product in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals. If the product does not crystallize easily or is an oil, column chromatography on silica gel is the preferred method of purification.[21]

Characterization

The identity and purity of the synthesized Schiff base must be confirmed using spectroscopic methods.

  • FT-IR Spectroscopy: Look for the appearance of a strong absorption band in the range of 1600-1625 cm⁻¹ , which is characteristic of the C=N imine stretch.[22] The broad O-H stretch from the aldehyde (if hydrated) and the C=O aldehyde stretch (around 1670-1700 cm⁻¹) should be absent. The N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹) should also disappear.[23]

  • ¹H NMR Spectroscopy: The most telling signal is the disappearance of the aldehyde proton (R-CH O) singlet, typically found far downfield around 9.5-10.5 ppm . A new singlet for the imine proton (-CH =N-) will appear, usually in the aromatic region between 8.0-9.0 ppm .[24]

  • ¹³C NMR Spectroscopy: Confirm the disappearance of the aldehyde carbonyl carbon signal (around 190-200 ppm ) and the appearance of the imine carbon signal (around 150-165 ppm ).

  • Mass Spectrometry (MS): Determine the molecular weight of the product and confirm it matches the calculated molecular weight of the target Schiff base.[8]

Experimental Workflow and Optimization

The following diagram illustrates the overall workflow for the synthesis and analysis of pyrrolopyrimidine Schiff bases.

Figure 2: General Workflow for Schiff Base Synthesis
Reaction Parameter Optimization

The described protocol is a general starting point. For different amine substrates, optimization may be required. The following table summarizes key parameters that can be varied.

Entry Amine Substrate Solvent Catalyst Typical Time (h) Typical Yield (%) Notes
1AnilineEthanolAcetic Acid3-4> 85%Electronically neutral amine; robust reaction.
24-MethoxyanilineEthanolAcetic Acid2-3> 90%Electron-donating group increases amine nucleophilicity, speeding up the reaction.
34-NitroanilineTetrahydrofuran (THF) / Toluenep-TsOH6-1260-75%Electron-withdrawing group decreases amine nucleophilicity, requiring longer time and potentially a stronger acid catalyst or azeotropic water removal.
4EthylenediamineMethanolNone/Acetic Acid1-2> 90%Aliphatic amines are more nucleophilic and may not require a strong catalyst. Reaction is often very fast.[18]

Troubleshooting Common Issues

Problem Possible Cause Recommended Solution
Low or No Product Yield 1. Insufficient heating or reaction time. 2. Amine is not nucleophilic enough (e.g., highly deactivated). 3. Incorrect pH (too acidic).1. Ensure proper reflux temperature and extend the reaction time, monitoring by TLC. 2. Use a stronger acid catalyst (e.g., p-toluenesulfonic acid) and a solvent like toluene with a Dean-Stark trap to remove water and drive the equilibrium. 3. Ensure only a catalytic amount of acid is used. If too much was added, the reaction may be inhibited.
Aldehyde Impurity in Final Product NMR The reaction is reversible, and the product may have hydrolyzed back to the starting materials during work-up or in a non-anhydrous NMR solvent.[21]1. Ensure the reaction goes to completion. 2. Wash the crude product thoroughly with a solvent in which the aldehyde is soluble but the Schiff base is not. 3. Purify carefully via recrystallization or column chromatography. 4. Use a dry NMR solvent for analysis.
Reaction Stalls Water produced by the reaction is hydrolyzing the product, preventing the reaction from reaching completion.For difficult substrates, switch to a solvent like toluene or benzene and use a Dean-Stark apparatus to azeotropically remove the water as it is formed, thus driving the reaction forward.[25]
Product is an Oil, Not a Solid The Schiff base may have a low melting point or be amorphous.1. Attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal. 2. If crystallization fails, purify the product using silica gel column chromatography.

References

  • A Review on Synthesis, Characterizations, and Applications of Schiff Base Functionalized Nanoparticles. (2023).
  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022). Master Organic Chemistry.
  • A review on synthesis and versatile applications of some selected Schiff bases with their transition metal complexes. (2019).
  • Review on Synthesis of Schiff base. Dhyey Academy.
  • Schiff Base Synthesis Experiment. IONiC / VIPEr.
  • Imine form
  • A Review On Schiff Base Metal Complexes: Synthesis, Characterization, And Applic
  • An Overview on Synthesis of Some Schiff bases and there Metal Complexes with Anti-Microbial Activity. (2014). IISTE.org.
  • Does imine/amine formation require the presence of an acid c
  • SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. (2021). Jetir.Org.
  • Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. (2020). YouTube.
  • Imine Formation Mechanism. dev-virtualetr.uninavarra.edu.co.
  • Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents. (2011). PMC.
  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. (2020).
  • Comparative Study for Synthesis of Schiff Base Ligand. SlideShare.
  • Synthesis and characterization of novel Schiff base ligands. (2024).
  • REVIEW ON SCHIFF BASES. (2021). World Journal of Pharmaceutical Sciences.
  • Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. (2018).
  • Reactions of Aldehydes and Ketones with Amines. (2020). Chemistry LibreTexts.
  • Schiff Base Reaction-Mechanism, Rxn setup and Applic
  • Novel Pyrimidine Schiff bases: Synthesis and pharmacological screening. (2014).
  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry
  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024). PMC.
  • Schiff's bases of various hetero aromatic aldehydes. (2015).
  • Preparation and Characterization of Some Schiff Base Compounds. (2020).
  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. (2024). PubMed.
  • SYNTHESIS OF PYRROLO[1,2-c]PYRIMIDINES. (2020).
  • Green synthesis of pyrrolo[2,3-d]pyrimidine Schiff bases via ionic liquid catalysis. (2024). New Journal of Chemistry (RSC Publishing).
  • Optimization of reaction conditions for the 4-amino pyrrolo-pyrimidine linked Schiff base compounds. (2024).
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). Taylor & Francis Online.
  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. (2019). IJRAR.
  • Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. (2023). PMC.
  • Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. (2017).
  • How to purify Schiff base? (2023).
  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024). Bentham Science Publishers.
  • Pyrrolo[1,2-a]pyrimidine. PubChem.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Deriv
  • Design of pyrrolo[2,3-d]pyrimidine-endoperoxide hybrids as first-in-class dual degraders of cyclin D1/3 and CDK4/6 with potent antiproliferative effects. (2024). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Troubleshooting & Optimization

Technical Support Center: Vilsmeier Formylation of Pyrrolo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers optimizing the Vilsmeier-Haack formylation of pyrrolo[1,2-c]pyrimidine. It is structured to address yield-limiting factors, mechanistic bottlenecks, and protocol refinements.

Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Target Substrate: Pyrrolo[1,2-c]pyrimidine

Executive Summary & Mechanistic Logic

The Vilsmeier-Haack reaction is the gold standard for introducing a formyl group (-CHO) onto electron-rich heterocycles.[1] For pyrrolo[1,2-c]pyrimidine , the reaction targets the electron-rich pyrrole ring (typically C3 or C1 depending on substitution, analogous to C2/C3 of pyrrole).

The Yield Paradox: While the substrate is highly reactive toward electrophiles, this same reactivity leads to the primary yield killers: polymerization (tar formation) and hydrolytic instability during workup. Success depends not just on forming the C-C bond, but on stabilizing the iminium intermediate and gently hydrolyzing it.

Core Reaction Pathway

The following diagram illustrates the critical intermediates where yield is often lost.

VilsmeierMechanism Reagents DMF + POCl3 VilsmeierReagent Chloroiminium Salt (Vilsmeier Reagent) Reagents->VilsmeierReagent 0°C, Exothermic Iminium Iminium Intermediate (Stable Salt) VilsmeierReagent->Iminium + Substrate Electrophilic Attack Substrate Pyrrolo[1,2-c]pyrimidine Substrate->Iminium Product Formylated Product Iminium->Product Aq. NaOAc Controlled pH SideProduct Polymer/Tar Iminium->SideProduct High Temp / Acidic pH Hydrolysis Hydrolysis (pH Critical)

Figure 1: Mechanistic flow of the Vilsmeier-Haack reaction highlighting the critical stability of the iminium intermediate.

Troubleshooting Modules (Q&A)

Module A: Reagent Formation & Stability

Q: I see the Vilsmeier reagent turning dark/black before adding my substrate. Is this normal? A: No. The Vilsmeier reagent (chloromethyliminium salt) should be a white precipitate or a pale yellow solution in DMF.

  • Diagnosis: A dark color indicates thermal decomposition of the reagent or impurities in the POCl₃.

  • Solution:

    • Distill POCl₃: Phosphorus oxychloride hydrolyzes over time to produce phosphoric acid, which catalyzes degradation. Use freshly distilled POCl₃.

    • Temperature Control: Maintain the temperature strictly between 0–5°C during POCl₃ addition. The formation is highly exothermic; rapid addition causes local overheating.

    • Solvent Dryness: Ensure DMF is anhydrous (<50 ppm water). Water reacts violently with POCl₃, consuming the reagent and generating heat.

Q: Should I use neat DMF or a co-solvent? A: For pyrrolo[1,2-c]pyrimidine, DCM (Dichloromethane) or DCE (1,2-Dichloroethane) is recommended as a co-solvent.

  • Reasoning: While neat DMF works, it can solubilize the final product too well, making isolation difficult. A halogenated solvent precipitates the iminium salt, protecting it from side reactions and facilitating a cleaner workup.

Module B: The Reaction Phase (Kinetics)

Q: My TLC shows starting material remaining even after reflux. Should I add more POCl₃? A: Proceed with caution. Adding excess POCl₃ (>2.0 eq) to a sensitive pyrrole-fused system often leads to polymerization rather than conversion.

  • Optimization:

    • Stoichiometry: Standard ratio is 1.0 : 1.2 : 1.2 (Substrate : POCl₃ : DMF). If conversion is low, increase to 1.5 eq, but do not exceed 2.0 eq.

    • Temperature Step: Start at 0°C for 1 hour, then warm to Room Temperature (RT). Only heat to 60°C if RT stirring for 4 hours shows <50% conversion. High heat promotes "tar" formation on electron-rich rings.

Module C: The Critical Workup (Yield Recovery)

Q: I lose my product during the aqueous quench. Where is it going? A: This is the most common failure point. The iminium salt must be hydrolyzed to the aldehyde, but the pyrrolo[1,2-c]pyrimidine core is acid-sensitive.

  • The Trap: Quenching directly into water creates a highly acidic solution (HCl generation), which can polymerize the pyrrole ring.

  • The Fix (Buffered Hydrolysis):

    • Do NOT use strong base (NaOH) immediately, as it can cause Cannizzaro reactions or ring opening.

    • Protocol: Pour the reaction mixture into a 2M Sodium Acetate (NaOAc) solution at 0°C. This buffers the pH to ~4-5, allowing gentle hydrolysis of the iminium species without destroying the heterocycle.

Optimized Experimental Protocol

This protocol is designed to minimize polymerization and maximize regioselectivity.

ParameterSpecificationNotes
Solvent Anhydrous DMF (3-5 vol) or DMF/DCM (1:1)DCM helps precipitate the iminium salt.
Reagent POCl₃ (1.2 - 1.5 equiv)Freshly distilled.
Temp (Step 1) 0°C (Ice/Salt bath)Critical for reagent formation.
Temp (Step 2) 0°C

RT
Stir at RT for 2-4h. Avoid reflux unless necessary.[2]
Quench 2M NaOAc (aq)Buffer to pH 4-5. Stir 30 min.
Extraction DCM or EtOAcWash with NaHCO₃ to remove acid traces.
Step-by-Step Workflow
  • Reagent Prep: In a flame-dried flask under Ar/N₂, cool anhydrous DMF (5 mL/g substrate) to 0°C.

  • Activation: Add POCl₃ (1.2 equiv) dropwise over 20 mins. A white precipitate (Vilsmeier salt) should form. Stir for 30 mins at 0°C.

  • Addition: Dissolve pyrrolo[1,2-c]pyrimidine (1.0 equiv) in minimal DMF or DCM. Add this solution dropwise to the Vilsmeier reagent at 0°C.

    • Why? Adding substrate to reagent ensures the electrophile is always in excess locally, favoring mono-formylation over polymerization.

  • Reaction: Remove ice bath and stir at RT. Monitor by TLC.[3][4] If the spot doesn't move after 2h, heat to 40°C.

  • Hydrolysis (The "Yield Saver"):

    • Prepare a beaker with ice and 2M NaOAc (3 equiv relative to POCl₃).

    • Pour the reaction mixture slowly into the acetate solution with vigorous stirring.

    • Stir for 30-60 mins at RT. The solution should turn from clear/yellow to cloudy as the aldehyde precipitates or oils out.

  • Isolation: Extract with DCM (3x). Wash combined organics with Sat. NaHCO₃ (to remove acetic acid) and Brine. Dry over Na₂SO₄.[4]

Visualizing the Workflow

Workflow Start Start: Anhydrous Conditions Step1 1. Form Vilsmeier Reagent (DMF + POCl3 @ 0°C) Start->Step1 Step2 2. Add Substrate Solution (Dropwise @ 0°C) Step1->Step2 White ppt forms Decision Check TLC @ 2h (RT) Step2->Decision Heat Heat to 40-60°C Decision->Heat Incomplete Quench 3. Buffered Quench (2M NaOAc, pH 4-5) Decision->Quench Complete Heat->Quench Workup 4. Extraction & Purification Quench->Workup Hydrolysis Complete

Figure 2: Operational workflow emphasizing the decision point for heating and the buffered quench.

References & Further Reading

  • Gribble, G. W., et al. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate.

    • Context: foundational work on the synthesis and reactivity of the pyrrolo[1,2-c]pyrimidine scaffold.[5][6]

  • BenchChem Technical Support. (2025). Optimization of Vilsmeier-Haack Reaction Parameters. BenchChem.

    • Context: General troubleshooting for Vilsmeier formylation on electron-rich heterocycles.

  • Muzart, J. (2009).[7] Pyrrole-The Vilsmeier Reaction. ChemTube3D.

    • Context: Interactive mechanistic visualization of the Vilsmeier reaction on pyrrole systems.[7]

  • PubChem. Pyrrolo[1,2-a]pyrimidine Compound Summary. National Library of Medicine.[8]

    • Context: Structural data and identifiers for the isomeric scaffold, useful for confirming regiochemistry analogies.

For further assistance, please contact the Application Science team with your specific TLC data and NMR spectra.

Sources

Solubility issues with pyrrolo[1,2-c]pyrimidine aldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Brick Dust" Challenge

The pyrrolo[1,2-c]pyrimidine scaffold is a rigid, planar, bridgehead-nitrogen fused system. When functionalized with an aldehyde (typically at C-1 or C-3), the molecule exhibits significant


-

stacking interactions and high crystal lattice energy. This often results in the "brick dust" phenomenon—a solid that is sparingly soluble in common organic solvents (DCM, EtOAc, low-molecular-weight alcohols) but soluble in high-polarity aprotic solvents (DMSO, DMF).

This guide addresses the specific solubility bottlenecks encountered during synthesis, purification, and analysis of these aldehydes.

Troubleshooting Guide (Q&A)

Phase 1: Dissolution & Reaction Setup

Q1: I am trying to reduce the aldehyde, but it won't dissolve in Methanol or Ethanol at room temperature. What should I do?

Diagnosis: The planar aromatic core aggregates in protic solvents due to poor solvation of the hydrophobic


-system, despite the aldehyde's polarity.
Solution:  Do not rely on pure alcohols.
  • Co-solvent Approach: Dissolve the substrate in a minimum amount of THF or DCM (if soluble) first, then dilute with MeOH.

  • Temperature: These systems often have steep solubility curves. Heating to reflux in MeOH may dissolve it, but ensure your reducing agent (e.g., NaBH

    
    ) is added after dissolution or in portions to prevent rapid decomposition at high temp.
    
  • Alternative Solvent: Use THF as the primary solvent. If a proton source is needed for the reduction, add a stoichiometric amount of MeOH or AcOH.

Q2: My starting material is a rock in DCM. How can I run a reductive amination?

Diagnosis: DCM is a poor solvent for breaking the crystal lattice of fused bicyclic amides/aldehydes. Solution: Switch to 1,2-Dichloroethane (DCE) or Chloroform .

  • Why? DCE can be heated to 80°C (vs DCM's 40°C), significantly increasing solubility.

  • Protocol: If it remains suspended, add 5-10% HFIP (Hexafluoroisopropanol) . HFIP is a potent hydrogen-bond donor that disrupts aggregation in nitrogen-rich heterocycles.

Phase 2: Work-up & Purification

Q3: The product crashes out during the aqueous workup. I can't extract it.

Diagnosis: The aldehyde has limited solubility in both the organic extraction solvent and the aqueous phase, leading to interfacial precipitation. Solution: Avoid liquid-liquid extraction.

  • Filtration: If the solid is your product, simply filter it off! Wash with water (to remove salts) and cold ether (to remove non-polar impurities).

  • Salting Out: If it's in the aqueous phase (unlikely for this scaffold unless protonated), saturate the water with NaCl and use EtOAc/THF (3:1) for extraction.

Q4: It streaks badly on the silica column or precipitates inside the column.

Diagnosis: The compound is crystallizing on the silica due to low solubility in the mobile phase (e.g., Hex/EtOAc). Solution:

  • Solid Loading: Never liquid load. Dissolve in DCM/MeOH, adsorb onto silica/Celite, and evaporate to dryness. Load the powder.

  • Eluent Modifier: Use DCM/MeOH gradients instead of Hex/EtOAc.

  • The "Magic" Additive: Add 1% Triethylamine (TEA) if the streak is due to interaction with acidic silica silanols (common for pyrimidines).

Phase 3: Analysis (NMR)

Q5: I see broad peaks in CDCl


. Is my product impure? 

Diagnosis: Broadening often indicates aggregation (stacking) or restricted rotation, not necessarily impurity. Solution:

  • Switch Solvent: Use DMSO-d

    
     . It disrupts aggregation.
    
  • Add Acid: A drop of TFA-d in CDCl

    
     can protonate the pyrimidine nitrogen, breaking up aggregates and sharpening peaks (ensure your aldehyde is stable to acid).
    

Experimental Protocols

Protocol A: The "Solvent Switch" for Reaction Screening

Use this when standard solvents fail.

Solvent SystemSolubility RatingRecommended Application
DCM LowNot recommended for concentrated reactions.
THF ModerateGood for reductions/Grignard additions.
DMSO/DMF HighBest for S

Ar or Vilsmeier-Haack steps.
DCE/HFIP (9:1) HighExcellent for Reductive Amination.
Toluene LowOnly for high-temp crystallizations.
Protocol B: Purification by "Crash and Wash"

Avoid chromatography if possible.

  • Concentrate the reaction mixture (e.g., DMF/DMSO) to ~20% volume.

  • Slowly pour the concentrate into 10x volume of ice-cold water with vigorous stirring.

  • Allow the suspension to stand for 30 minutes (ripening).

  • Filter the precipitate.

  • Wash Sequence:

    • 3x Water (removes DMF/inorganics).

    • 1x Cold EtOH (removes gummy impurities).

    • 2x Hexanes (dries the solid).

  • Dry under high vacuum at 40°C.

Visualizations

Figure 1: Solubility Decision Tree

A logical flow for selecting the correct solvent system based on application.

SolubilityDecisionTree Start Start: Select Solvent Q_App What is the Application? Start->Q_App Reaction Chemical Reaction Q_App->Reaction Purification Purification Q_App->Purification Analysis NMR Analysis Q_App->Analysis Q_Temp High Temp (>80°C)? Reaction->Q_Temp Q_Col Column Chrom? Purification->Q_Col Solv_DMSO DMSO-d6 Analysis->Solv_DMSO Q_Red Reduction/Hydride? Q_Temp->Q_Red No Solv_DMF Use DMF or DMSO Q_Temp->Solv_DMF Yes Solv_DCE Use DCE or Toluene Q_Red->Solv_DCE No (e.g. Amination) Solv_THF Use THF (+ MeOH) Q_Red->Solv_THF Yes Tech_Solid Solid Load (DCM/MeOH) Q_Col->Tech_Solid Yes Tech_Crash Precipitation (H2O) Q_Col->Tech_Crash No (Workup)

Caption: Decision matrix for handling pyrrolo[1,2-c]pyrimidine aldehydes based on experimental context.

Figure 2: Workflow for "Crashed Out" Material

Handling unexpected precipitation during workup.

CrashWorkflow Precip Precipitate in Workup Filter Vacuum Filtration Precip->Filter Wash Wash Sequence: 1. H2O 2. Cold EtOH 3. Hexane Filter->Wash Check Check Purity (NMR) Wash->Check Pure Pure Product Check->Pure >95% Impure Impure Check->Impure <95% Recryst Recrystallize: Boiling MeCN or EtOH Impure->Recryst Recryst->Pure

Caption: Step-by-step recovery protocol for material precipitating during aqueous extraction.

References

  • Synthesis of Pyrrolo[1,2-c]pyrimidine Scaffold: T. Garg, et al. "Synthesis and biological evaluation of pyrrolo[1,2-c]pyrimidine derivatives." Journal of Heterocyclic Chemistry. This source details the cyclization conditions and typical solvent handling for the core scaffold. Source Verification:

  • Hunter, C. A., & Sanders, J. K.

    
    -
    
    
    
    interactions." Journal of the American Chemical Society, 112(14), 5525-5534. (Foundational text explaining the stacking interactions causing insolubility in this class). Source Verification:
  • Use of HFIP in Organic Synthesis: Colomer, I., et al. "Hexafluoroisopropanol as a solvent for hydrogen bonding-mediated synthesis." Chemical Reviews, 117(18), 11827-11869. (Supports the protocol for using HFIP to dissolve difficult nitrogen heterocycles). Source Verification:

  • General Handling of Fused Pyrimidines: "Pyrrolopyrimidines: Synthesis and Biological Activities." ScienceDirect Topics. Source Verification:

Resolving regioselectivity issues in pyrrolo[1,2-c]pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrrolo[1,2-c]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. Here, we will address common challenges, with a particular focus on resolving the critical issue of regioselectivity. Our approach is grounded in mechanistic understanding to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: We are attempting a classical condensation reaction between a 2-substituted pyrrole and a β-dicarbonyl compound to form a pyrrolo[1,2-c]pyrimidine, but we are observing a mixture of regioisomers. What is the primary cause of this issue?

A1: This is a classic and frequently encountered problem in the synthesis of fused heterocyclic systems like pyrrolo[1,2-c]pyrimidines. The root cause of poor regioselectivity often lies in the ambident nucleophilic nature of the pyrrole ring. Specifically, both the N1- and C3-positions of a 2-substituted pyrrole can potentially attack the electrophilic carbonyl carbons of the β-dicarbonyl compound. This dual reactivity can lead to the formation of two different regioisomeric products, often in comparable amounts, complicating purification and reducing the yield of the desired isomer. The reaction pathway is highly sensitive to electronic and steric factors of both reactants, as well as the reaction conditions.

Q2: How do the electronic properties of the substituents on the pyrrole ring influence the regioselectivity of the cyclization?

A2: The electronic nature of the substituent at the C2-position of the pyrrole ring plays a pivotal role in directing the regioselectivity of the cyclization.

  • Electron-Withdrawing Groups (EWGs): When an EWG (e.g., -NO2, -CN, -COOR) is present at the C2-position, it decreases the electron density of the pyrrole ring, particularly at the N1-position, through inductive and mesomeric effects. This deactivation of the nitrogen atom as a nucleophile favors the attack from the more electron-rich C3-position, leading predominantly to the formation of one regioisomer.

  • Electron-Donating Groups (EDGs): Conversely, an EDG (e.g., -OCH3, -NR2, alkyl groups) at the C2-position increases the electron density of the pyrrole ring, enhancing the nucleophilicity of both the N1 and C3 positions. This can often lead to a decrease in regioselectivity and the formation of a mixture of products. The specific outcome will then be a delicate balance between the electronic effects and the steric hindrance of the substituent.

A comprehensive understanding of these electronic effects is crucial for designing a successful synthetic strategy. For a deeper dive into the influence of substituents on the reactivity of pyrroles, the work by Joule and Mills provides an excellent foundation.

Troubleshooting Guide: Resolving Regioselectivity

This section provides a systematic approach to troubleshooting and resolving regioselectivity issues in your pyrrolo[1,2-c]pyrimidine synthesis.

Issue 1: Formation of an Undesired Regioisomer

If your reaction is yielding the wrong regioisomer or a mixture of isomers, consider the following strategies, starting with the least disruptive to your overall synthetic plan.

start Problem: Poor Regioselectivity cond_opt Step 1: Reaction Condition Optimization start->cond_opt cat_choice Step 2: Catalyst Selection cond_opt->cat_choice If unsuccessful success Success: Desired Regioisomer Obtained cond_opt->success If successful sub_mod Step 3: Substrate Modification cat_choice->sub_mod If unsuccessful cat_choice->success If successful protect_group Step 4: Use of Protecting Groups sub_mod->protect_group If unsuccessful sub_mod->success If successful protect_group->success If successful

Caption: A stepwise approach to troubleshooting regioselectivity.

The choice of solvent, temperature, and reaction time can significantly influence the regiochemical outcome.

  • Solvent Polarity: The polarity of the solvent can stabilize or destabilize the transition states leading to the different regioisomers. A systematic screening of solvents with varying polarities (e.g., toluene, dioxane, DMF, acetic acid) is a good starting point. Non-polar solvents may favor the kinetically controlled product, while polar protic solvents might favor the thermodynamically more stable isomer.

  • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the reaction pathway with the lower activation energy. Conversely, higher temperatures might allow for the equilibration of isomers, leading to the thermodynamically favored product.

Table 1: Solvent Effects on Regioselectivity

SolventPolarityTypical Outcome
TolueneLowMay favor kinetic product.
DioxaneLowSimilar to toluene, often used for higher boiling point.
DMFHighCan favor the thermodynamic product due to its high polarity and boiling point.
Acetic AcidHighCan act as both solvent and catalyst, protonating carbonyls and influencing nucleophilicity.

The choice of catalyst is critical in directing the cyclization.

  • Acid Catalysis: Brønsted acids (e.g., p-toluenesulfonic acid, acetic acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed. Lewis acids can coordinate to the carbonyl oxygen of the β-dicarbonyl compound, increasing its electrophilicity and potentially favoring attack by a specific nucleophilic center of the pyrrole.

  • Base Catalysis: In some cases, a base might be used to deprotonate the pyrrole N-H, increasing its nucleophilicity. However, this can sometimes lead to decreased regioselectivity.

Experimental Protocol: Screening of Acid Catalysts

  • Setup: In parallel reaction vials, place your 2-substituted pyrrole (1.0 equiv) and the β-dicarbonyl compound (1.1 equiv) in the chosen solvent (e.g., toluene, 0.5 M).

  • Catalyst Addition: To each vial, add a different acid catalyst (0.1 equiv), such as p-TsOH, TFA, or ZnCl₂. Include a no-catalyst control.

  • Reaction: Stir the reactions at a set temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).

  • Analysis: Upon completion, quench the reactions, perform a standard workup, and analyze the crude product mixture by ¹H NMR or GC-MS to determine the ratio of regioisomers.

If optimizing conditions and catalysts fails to provide the desired selectivity, modifying the substrates may be necessary.

  • Steric Hindrance: Introducing a bulky substituent on the pyrrole ring can sterically hinder one of the nucleophilic sites, thus directing the reaction towards the less hindered position.

  • Protecting Groups: A powerful strategy is to use a protecting group to temporarily block one of the reactive sites. For example, protecting the pyrrole nitrogen with a removable group like tosyl (Ts) or benzyloxymethyl (BOM) will force the reaction to proceed through C3-alkylation. Subsequent deprotection will yield the desired regioisomer.

Diagram: Protecting Group Strategy

pyrrole 2-Substituted Pyrrole (N1 and C3 reactive) protect Protect N1 (e.g., with TsCl) pyrrole->protect protected_pyrrole N1-Protected Pyrrole (Only C3 reactive) protect->protected_pyrrole react Reaction with β-dicarbonyl protected_pyrrole->react deprotect Deprotection react->deprotect product Regiopure Pyrrolo[1,2-c]pyrimidine deprotect->product

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Patterns of Pyrrolo[1,2-c]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of pyrrolo[1,2-c]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] Drawing upon established principles of mass spectrometry and data from related heterocyclic systems, this document aims to equip researchers, scientists, and drug development professionals with the expertise to interpret mass spectra, elucidate the structure of novel derivatives, and understand the influence of chemical modifications on fragmentation pathways.

Introduction: The Significance of Pyrrolo[1,2-c]pyrimidines and Mass Spectrometry

The pyrrolo[1,2-c]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse biological activities, including potential applications as kinase inhibitors and anti-cancer agents.[3] The structural characterization of novel synthetic derivatives is a critical step in the drug discovery pipeline. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing not only the molecular weight of a compound but also valuable structural information through the analysis of its fragmentation patterns.[4]

This guide will delve into the fragmentation behavior of pyrrolo[1,2-c]pyrimidine derivatives under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding these fragmentation pathways is paramount for confident structure elucidation and for differentiating between isomers.

Fundamental Principles of Fragmentation in Mass Spectrometry

The fragmentation of a molecule in a mass spectrometer is not a random process. It follows well-defined chemical principles, primarily driven by the stability of the resulting fragment ions and neutral losses.[5] The ionization method plays a crucial role in the extent of fragmentation.

  • Electron Ionization (EI): This is a "hard" ionization technique that uses a high-energy electron beam to ionize the analyte, typically resulting in extensive fragmentation.[6] The initial event is the removal of an electron to form a radical cation (M+•), which then undergoes a series of unimolecular decompositions.[5][7] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.[6]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from solution, typically protonated molecules ([M+H]+) or other adducts.[8] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation by colliding the precursor ion with an inert gas. The resulting product ion spectrum is generally less complex than an EI spectrum and often reveals characteristic neutral losses.[8]

General Fragmentation Pathways of the Pyrrolo[1,2-c]pyrimidine Core

The fragmentation of the pyrrolo[1,2-c]pyrimidine core is expected to involve cleavages of both the pyrimidine and pyrrole rings, as well as the bonds connecting them. The presence of two nitrogen atoms and the aromatic nature of the rings influence the fragmentation pathways.

A generalized workflow for analyzing fragmentation patterns is depicted below:

workflow cluster_sample Sample Introduction & Ionization cluster_ms1 MS1 Analysis cluster_fragmentation Fragmentation cluster_ms2 MS2 Analysis cluster_data Data Analysis Sample Pyrrolo[1,2-c]pyrimidine Derivative IonSource Ionization Source (EI or ESI) Sample->IonSource MassAnalyzer1 Mass Analyzer 1 IonSource->MassAnalyzer1 Detector1 Precursor Ion Selection MassAnalyzer1->Detector1 CID Collision-Induced Dissociation (CID) Detector1->CID MassAnalyzer2 Mass Analyzer 2 CID->MassAnalyzer2 Detector2 Product Ion Detection MassAnalyzer2->Detector2 Spectrum Mass Spectrum Detector2->Spectrum Interpretation Structure Elucidation Spectrum->Interpretation

Figure 1: A generalized workflow for tandem mass spectrometry analysis of pyrrolo[1,2-c]pyrimidine derivatives.

Electron Ionization (EI) Fragmentation

Under EI conditions, the molecular ion (M+•) of a pyrrolo[1,2-c]pyrimidine will be observed, and its stability will depend on the substituents. The fragmentation is likely to proceed through several key pathways:

  • Cleavage of the Pyrrole Ring: The pyrrole ring can undergo cleavage with the loss of small molecules like HCN or acetylene. For substituted pyrroles, the loss of the substituent at the 2-position is a common fragmentation pathway.[9][10]

  • Cleavage of the Pyrimidine Ring: The pyrimidine ring can fragment through a retro-Diels-Alder (rDA) type reaction, leading to the expulsion of neutral molecules. The nature of the substituents will heavily influence this pathway.[11]

  • Loss of Substituents: Substituents on the ring system will be lost as radicals or neutral molecules, leading to characteristic fragment ions. For example, an ethyl group might be lost as an ethylene molecule or an ethyl radical.[12]

The following diagram illustrates a plausible fragmentation pathway for a generic substituted pyrrolo[1,2-c]pyrimidine under EI-MS.

fragmentation_ei M [M]+• F1 [M - R1]+ M->F1 - R1• F2 [M - R2]+ M->F2 - R2 F3 [M - HCN]+• M->F3 - HCN F4 Core Fragment F1->F4 - R2 F2->F4 - R1• F3->F4 - R1, R2

Figure 2: A simplified representation of potential EI fragmentation pathways for a substituted pyrrolo[1,2-c]pyrimidine.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive-ion ESI-MS/MS, the protonated molecule ([M+H]+) is selected and fragmented. The fragmentation of fused nitrogen-containing heterocycles under ESI conditions often involves characteristic cross-ring cleavages.[8][13]

  • Protonation Site: The initial site of protonation will influence the fragmentation cascade. In pyrrolo[1,2-c]pyrimidines, the pyrimidine nitrogens are likely sites of protonation. Computational studies on similar amide-containing structures suggest protonation can also occur on the amide nitrogen.[14]

  • Ring Cleavage: The protonated pyrimidine ring is susceptible to cleavage, leading to the loss of neutral molecules. For instance, the loss of a portion of the pyrimidine ring as a neutral fragment is a common observation in related systems.[8][13]

  • Loss of Substituents: Similar to EI, the loss of substituents is a key fragmentation pathway. The nature of the substituent and its lability will determine the ease of fragmentation.

Comparative Analysis: The Influence of Substituents on Fragmentation Patterns

The fragmentation pattern of a pyrrolo[1,2-c]pyrimidine derivative is highly dependent on the nature and position of its substituents. The following table summarizes the expected influence of common substituent groups on the fragmentation pathways.

Substituent GroupIonizationExpected Fragmentation BehaviorSupporting Rationale
Alkyl Chains EI & ESILoss of alkyl radicals (EI) or alkenes (ESI) via cleavage of the C-C bond adjacent to the ring.This is a common fragmentation pathway for alkyl-substituted aromatic and heterocyclic compounds.[15][16]
Aryl Groups EI & ESILoss of the aryl group as a radical or neutral molecule. Cleavage of the bond connecting the aryl group to the core.The stability of the resulting aryl radical or cation drives this fragmentation.[11]
Halogens (Cl, Br) EI & ESILoss of the halogen radical (X•) or hydrogen halide (HX). The presence of Cl or Br will result in characteristic isotopic patterns for ions containing these atoms.The relative weakness of the C-X bond facilitates this cleavage.
Amide/Ester Groups EI & ESICleavage of the amide or ester bond is a dominant pathway, often leading to the formation of a stable acylium ion.The stability of the resulting acylium ion due to resonance makes this a favorable fragmentation.[14]
Hydroxyl/Alkoxy Groups EI & ESILoss of a water molecule (for hydroxyl) or an alcohol/alkene (for alkoxy) is a common fragmentation.These are facile neutral losses driven by the formation of a stable product.[15]

Experimental Protocol for LC-MS/MS Analysis

The following is a generalized, self-validating protocol for the analysis of pyrrolo[1,2-c]pyrimidine derivatives by LC-MS/MS. This protocol should be optimized for specific compounds and instrumentation.

Objective: To obtain high-quality MS and MS/MS spectra for structural elucidation of novel pyrrolo[1,2-c]pyrimidine derivatives.

Materials:

  • Pyrrolo[1,2-c]pyrimidine derivative sample

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL. The final concentration should be optimized to avoid detector saturation.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate. The gradient should be optimized to achieve good separation from any impurities.

    • Flow Rate: 0.2-0.5 mL/min for HPLC, 0.4-0.8 mL/min for UHPLC.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+) is generally suitable for these nitrogen-containing compounds.

    • MS1 Scan: Acquire a full scan MS spectrum over a mass range that includes the expected molecular ion (e.g., m/z 100-1000). This will confirm the molecular weight of the compound.

    • Tandem MS (MS/MS):

      • Select the protonated molecule ([M+H]+) as the precursor ion for fragmentation.

      • Apply a range of collision energies (e.g., 10, 20, 40 eV) to obtain a comprehensive fragmentation pattern. This is crucial as different fragments may be observed at different collision energies.

      • Acquire product ion spectra.

  • Data Analysis:

    • Identify the molecular ion in the MS1 spectrum.

    • Analyze the MS/MS spectra to identify characteristic fragment ions and neutral losses.

    • Propose fragmentation pathways consistent with the observed data and the principles outlined in this guide.

    • Utilize high-resolution mass spectrometry to determine the elemental composition of the precursor and fragment ions, which greatly aids in confident structure elucidation.[17]

Conclusion

The mass spectrometric fragmentation of pyrrolo[1,2-c]pyrimidine derivatives provides a wealth of structural information that is critical for their characterization in a research and drug development setting. By understanding the fundamental principles of fragmentation and the influence of various substituents, researchers can confidently interpret mass spectra to elucidate the structures of novel compounds. This guide serves as a foundational resource, and the specific fragmentation pathways for any new derivative should be confirmed through careful analysis of high-resolution mass spectrometry data and, where possible, comparison with synthesized standards.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Kovaleva, E. A., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Anonymous. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal. [Link]

  • Anonymous. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. Arkivoc. [Link]

  • Krajsovszky, G., et al. (2022). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 57(6), e4842. [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2578-2586. [Link]

  • Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation Pathways of 2-substituted Pyrrole Derivatives Using Electrospray Ionization Ion Trap and Electrospray Ionization Quadrupole Time-Of-Flight Mass Spectrometry. PubMed. [Link]

  • Gábor, M., et al. (1998). Electron impact ionization mass spectrometry and intramolecular cyclization in 2-substituted pyrimidin-4(3H)-ones. Journal of the American Society for Mass Spectrometry, 9(8), 832-839. [Link]

  • Anonymous. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Arizona. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

  • Van Bramer, S. (2022). 3.1: Electron Ionization. Chemistry LibreTexts. [Link]

  • Vandyck, K., et al. (2023). Identification of a series of pyrrolo-pyrimidine based SARS-CoV-2 Mac1 inhibitors that repress coronavirus replication. PLoS Pathogens, 19(11), e1011812. [Link]

  • Anonymous. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

  • Krajsovszky, G., et al. (2022). Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. [Link]

  • Anonymous. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Aspecscia. (2020, October 17). Electron ionization and mass spectrometry [Video]. YouTube. [Link]

  • Zamfir, A. (1968). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 45(9), 572. [Link]

  • Anonymous. (n.d.). Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

  • Denes, C., et al. (2015). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journal of Organic Chemistry, 11, 1037-1045. [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(35), 19579-19587. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry, 249, 115161. [Link]

  • Glavač, D., et al. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules, 26(11), 3326. [Link]

  • Anonymous. (2025, August 6). Design, Synthesis and Biological Evaluation of Novel Condensed Pyrrolo[1,2-c]Pyrimidines Featuring Morpholine Moiety as PI3Kα Inhibitors. ResearchGate. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Safety Research

I'm currently focused on gathering safety information for Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde. I'm prioritizing the safety data sheet (SDS) and exploring toxicological and handling details. This initial investigation will define the scope and focus of my subsequent analysis to characterize the compound.

Expanding Safety Procedures

I've expanded my search to include general aldehyde and heterocyclic compound handling guidelines to complement the specific Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde data. I'm also reviewing established PPE standards from OSHA, ACS, and RSC. My goal is to synthesize this information into a detailed, reasoned PPE guide, including a structured table and a decision-making diagram for different scenarios. The final guide will feature citations and a comprehensive reference section.

Defining PPE Recommendations

I am now focusing on gathering data for the SDS and relevant toxicological/handling information for Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde to assess its specific hazards. Following this, I'll search for handling guidelines for both aldehydes and heterocycles to round out the data. I'm also looking at PPE standards from OSHA, ACS, and RSC to synthesize into a reasoned PPE guide. My goal is to create a structured table, decision-making diagram, in-text citations, and comprehensive references.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde
Reactant of Route 2
Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.